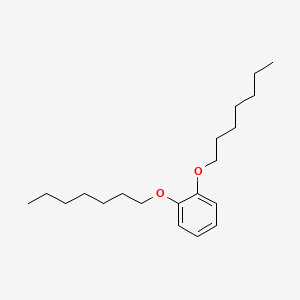
1,2-Bis(heptyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(heptyloxy)benzene is an organic compound with the molecular formula C20H34O2. It consists of a benzene ring substituted with two heptyloxy groups at the 1 and 2 positions. This compound is part of a broader class of alkoxybenzenes, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(heptyloxy)benzene can be synthesized through the alkylation of catechol (1,2-dihydroxybenzene) with 1-bromoheptane in the presence of a base such as potassium carbonate (K2CO3). The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(heptyloxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
Oxidation: The primary products are heptanoic acid derivatives.
Substitution: Depending on the reagents used, products can include brominated or nitrated derivatives of this compound.
Scientific Research Applications
1,2-Bis(heptyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action for 1,2-Bis(heptyloxy)benzene involves its interaction with various molecular targets, primarily through its alkoxy groups. These groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic core, while the heptyloxy chains offer hydrophobic interactions, making it useful in various chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(hexyloxy)benzene: Similar structure but with shorter alkyl chains.
1,4-Bis(heptyloxy)benzene: Different substitution pattern on the benzene ring.
Uniqueness
1,2-Bis(heptyloxy)benzene is unique due to its specific substitution pattern and the length of its alkyl chains. This combination provides distinct physical and chemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
206654-93-5 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1,2-diheptoxybenzene |
InChI |
InChI=1S/C20H34O2/c1-3-5-7-9-13-17-21-19-15-11-12-16-20(19)22-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 |
InChI Key |
FGBSKVPHYDHCLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


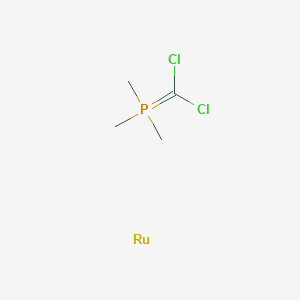
![1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12577115.png)
![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
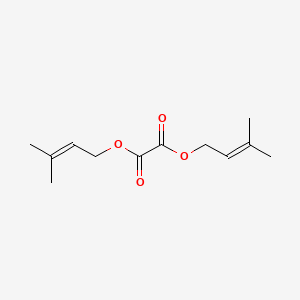
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
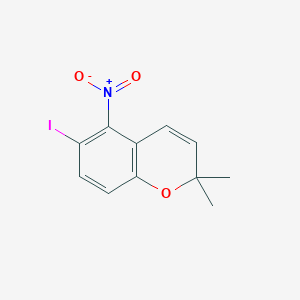


![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
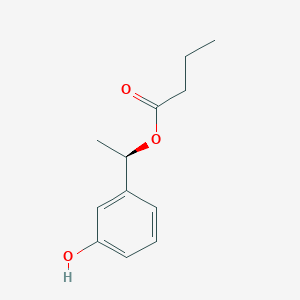
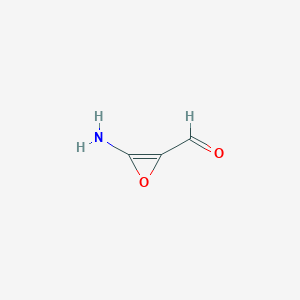
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
